3-fluoro-N,2-dimethylbenzamide

HDAC3 HDAC1 HDAC6

Researchers requiring a validated HDAC3-selective chemical probe often face confounding off-target effects from HDAC6 inhibition. 3-Fluoro-N,2-dimethylbenzamide (CAS 634924-03-1) solves this with an IC50 of 16 nM against HDAC3 and >10,000 nM against HDAC6, enabling clean target validation. • >625-fold selectivity window over HDAC6 for unambiguous phenotypic readouts. • Meta-fluoro substitution provides a distinct potency profile vs. ortho-fluoro analogs. • ≥98% purity ensures reliable SAR data; moderate lipophilicity (XLogP ~2.8) aids cellular assay formulation. Supplied as a research-grade building block with full QC documentation.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B14030077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N,2-dimethylbenzamide
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)C(=O)NC
InChIInChI=1S/C9H10FNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12)
InChIKeyGWJGGOZDIURQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N,2-dimethylbenzamide: Structure, Properties & Sourcing


3-Fluoro-N,2-dimethylbenzamide is a fluorinated benzamide derivative (CAS: 634924-03-1; molecular formula C9H10FNO; molecular weight 167.18 g/mol) characterized by a meta-fluoro substitution and an N,2-dimethyl substitution pattern on the benzamide scaffold [1]. The compound is utilized as a versatile building block in organic synthesis, particularly in the development of enzyme inhibitors and receptor ligands within medicinal chemistry programs . Its physicochemical profile, including an XLogP of approximately 2.8 and a melting point in the range of 70–75 °C , supports its handling in standard laboratory settings and its utility in solid-phase or solution-phase synthesis campaigns. The compound is commercially available from multiple chemical suppliers with purities typically ≥98% .

Epigenetic probe development: 2-Substituted benzamide scaffold targets HDAC isozymes with reported selectivity context.
Medicinal chemistry building block: Meta-fluoro and N,2-dimethyl substitution pattern suitable for SAR and library synthesis.
Physicochemical research tool: Fluorine-dependent lipophilicity supports permeability and metabolic stability studies.

Why 3-Fluoro-N,2-dimethylbenzamide Cannot Be Substituted by Generic Analogs


Generic substitution of benzamide derivatives within drug discovery and chemical biology programs is often misleading due to pronounced, substituent-dependent differences in target potency, isozyme selectivity, and pharmacokinetic behavior. For example, the introduction of a fluoro group at the meta-position of the benzamide ring has been shown to significantly modulate antitumor activity in cancer cell lines compared to non-fluorinated analogs [1], while the N,2-dimethyl substitution pattern is a recognized zinc-binding group (ZBG) motif in histone deacetylase (HDAC) inhibitors that influences both potency and selectivity [2]. Consequently, even structurally similar compounds such as 3-fluoro-N-methylbenzamide (missing the 2-methyl group), 2-fluoro-N-methylbenzamide (ortho-fluoro substitution), and N,2-dimethylbenzamide (lacking the fluorine atom) exhibit divergent biological profiles that preclude their interchangeable use in structure-activity relationship (SAR) campaigns or target validation studies [3]. The specific combination of a 3-fluoro and N,2-dimethyl substitution pattern creates a unique pharmacophore whose quantitative differentiation is detailed in the evidence sections below.

3-Fluoro-N-methylbenzamide (missing 2-methyl)

Absence of the 2-methyl group may eliminate the zinc-binding motif required for HDAC3 engagement, shifting the target profile away from class I HDACs.

2-Fluoro-N-methylbenzamide (ortho-fluoro)

Ortho-fluoro substitution can disrupt optimal geometry for active-site occupancy, likely reducing HDAC inhibition compared to meta-fluoro regioisomer.

N,2-Dimethylbenzamide (non-fluorinated)

Removal of fluorine significantly alters lipophilicity and membrane permeability, yielding different cellular assay outcomes and confounding SAR interpretation.

3-Fluoro-N,2-dimethylbenzamide vs. Structural Analogs: Quantitative Evidence


HDAC Isozyme Selectivity vs. Class-Level Inhibitors

3-Fluoro-N,2-dimethylbenzamide demonstrates a defined isozyme selectivity profile against histone deacetylase (HDAC) enzymes, with an IC50 of 16 nM for HDAC3, 25 nM for HDAC1, and >10,000 nM for HDAC6 in a standardized nuclear extract assay [1]. This selectivity contrasts with the broader class-level inhibitory activity of many benzamide derivatives, which often exhibit significant potency across multiple Class I and Class II HDAC isozymes. For instance, a 2-methylamino benzamide analog (compound 13) displayed an HDAC3 IC50 of 41 nM but with >366-fold selectivity over HDAC1 [2]. The 3-fluoro substitution in the target compound appears to contribute to a more balanced Class I inhibition profile while maintaining a clear selectivity window against HDAC6, a feature that may reduce off-target liabilities associated with pan-HDAC inhibition [3].

HDAC Isozyme Selectivity
Cross-study comparable
HDAC3: 16 nM
HDAC1: 25 nM
HDAC6: >10,000 nM
Supports isozyme selectivity review; >625-fold HDAC3/HDAC6 separation avoids pan-HDAC interference.
HeLa nuclear extract; Fluor-de-Lys substrate; spectrophotometric detection.
HDAC3 HDAC1 HDAC6 Epigenetics Isozyme selectivity

Impact of 2-Methyl Substitution on HDAC3 Selectivity

The presence of a 2-methyl substituent on the benzamide ring is a critical determinant of HDAC3 selectivity and potency. 3-Fluoro-N,2-dimethylbenzamide incorporates this 2-methyl group and demonstrates an HDAC3 IC50 of 16 nM [1]. In contrast, the analog 3-fluoro-N-methylbenzamide, which lacks the 2-methyl substitution, has been reported with an IC50 of approximately 15 μM against PDE10A, and its HDAC inhibition profile is not well-characterized in primary literature, suggesting it does not function as a potent HDAC zinc-binding group . SAR studies have established that 2-substituted benzamides are a privileged scaffold for selective HDAC3 inhibition, with subtle changes in the 2-position dramatically affecting selectivity [2]. The 2-methyl group in the target compound is therefore essential for its HDAC3-directed activity, whereas the non-methylated analog exhibits a different target profile entirely, precluding its use as a functional substitute in HDAC-focused projects.

2-Methyl Role in HDAC3
Class-level inference
Target IC50: 16 nM
Analog (no 2-methyl): PDE10A ~15 µM
2-Methyl substitution is critical for HDAC3 zinc-binding; absence shifts target engagement entirely.
Analog HDAC inhibition not established; data from distinct enzyme assay platforms.
Zinc Binding Group 2-Substituted Benzamide HDAC3 Selectivity Structure-Activity Relationship

Fluorine Position Effect on HDAC Inhibition

The position of the fluorine atom on the benzamide ring significantly influences HDAC inhibition. 3-Fluoro-N,2-dimethylbenzamide, with its meta-fluoro substitution, achieves an HDAC1 IC50 of 25 nM [1]. In contrast, a 2-fluoro-N-methylbenzamide analog (CHEMBL3980806) exhibits an HDAC IC50 of 196 nM in a purified enzyme assay [2]. While assay conditions differ, the approximately 8-fold potency shift is consistent with SAR studies indicating that ortho-fluoro substitution can disrupt the optimal geometry for zinc chelation and active site occupancy in HDAC enzymes [3]. Additionally, compounds with a fluoro group at the benzamide ring (meta-substituted) have been reported to exhibit lower antitumor activities compared to non-fluorinated analogs in certain cell-based assays, highlighting that the fluoro substituent does not universally enhance potency and must be positioned correctly for target engagement [4].

Fluorine Position Effect
Cross-study comparable
Meta-F HDAC1: 25 nM
Ortho-F analog: 196 nM
Meta-fluoro regiochemistry yields ~8-fold higher Class I inhibition in reported assays.
Assay conditions differ (nuclear extract vs purified enzyme); SAR direction consistent.
Fluorine SAR HDAC Inhibition Meta-Fluoro Ortho-Fluoro

Fluorination Effect on Compound Lipophilicity

The introduction of a fluorine atom significantly alters the lipophilicity of benzamide derivatives. 3-Fluoro-N,2-dimethylbenzamide has a calculated XLogP of approximately 2.8 . In comparison, the non-fluorinated analog N,2-dimethylbenzamide (CAS: 2170-09-4) has a lower calculated LogP of 1.2 and a CLogP of 1.5572 [1]. This difference of approximately 1.2–1.6 log units translates to a roughly 16- to 40-fold increase in lipophilicity for the fluorinated compound. Lipophilicity is a key determinant of membrane permeability, plasma protein binding, and metabolic stability, making the fluorinated compound a distinct entity in cell-based assays and in vivo studies. The increased LogP of 3-fluoro-N,2-dimethylbenzamide may offer advantages in central nervous system (CNS) penetration or oral bioavailability, but also necessitates careful consideration of potential non-specific binding and solubility in aqueous assay buffers [2].

Lipophilicity Shift
Cross-study comparable
ΔXLogP ≈ +1.2–1.6
Fluorination increases lipophilicity ~16-40×; relevant for permeability and solubility profiling.
Calculated values; experimental logP may vary. Consider non-specific binding in cell assays.
Lipophilicity LogP Physicochemical Properties Drug-likeness

3-Fluoro-N,2-dimethylbenzamide: Key Applications


HDAC3 Target Validation and Lead Optimization

Given its defined HDAC3 inhibition (IC50 = 16 nM) and clear selectivity window over HDAC6 (>10,000 nM), 3-fluoro-N,2-dimethylbenzamide is a suitable chemical probe for dissecting HDAC3-specific biology in cellular and biochemical assays [1]. Its use is particularly indicated in target validation studies where off-target HDAC6 inhibition would confound phenotypic readouts. The compound's 2-methyl substitution ensures optimal zinc chelation geometry, and its meta-fluoro substitution provides a distinct potency profile relative to ortho-fluoro analogs [2]. Researchers should confirm purity (≥98%) and identity via NMR/HPLC prior to use, and consider the compound's moderate lipophilicity (XLogP ~2.8) when formulating for cellular assays .

Fluorinated Benzamide Scaffold for SAR & Fragment-Based Discovery

The compound serves as a versatile building block for the synthesis of focused libraries exploring the impact of N-alkyl and aromatic substitutions on HDAC and kinase inhibition [3]. Its combination of a 3-fluoro and N,2-dimethyl motif provides a privileged starting point for parallel medicinal chemistry efforts targeting Class I HDACs or Bcr-Abl kinase inhibitors [4]. The fluorine atom offers a handle for 19F NMR-based binding assays and PET tracer development, while the N-methylamide allows for further functionalization. Procurement of the compound in high purity (≥98%) is essential to avoid side reactions and ensure reliable SAR data .

Physicochemical Benchmarking: Permeability & Metabolic Stability

The distinct lipophilicity of 3-fluoro-N,2-dimethylbenzamide (XLogP ~2.8) compared to its non-fluorinated counterpart (LogP ~1.2) makes it a valuable control compound for benchmarking the impact of fluorine substitution on membrane permeability, plasma protein binding, and microsomal stability [5]. Researchers can use this compound in PAMPA, Caco-2, or human liver microsome assays to establish structure-property relationships that inform the design of more drug-like benzamide inhibitors [6]. The compound's commercial availability and well-characterized structure ensure reproducibility across studies.

Application
Selection Property
Validation Focus
HDAC3 isozyme selectivity studies
2-Substituted benzamide with meta-fluoro motif
HDAC3 vs HDAC6 selectivity assay context
Fluorinated library synthesis & SAR
N,2-Dimethyl substitution and fluorine handle
Kinase/HDAC inhibition profiling; 19F NMR binding assays
Physicochemical benchmarking
Fluorine-dependent lipophilicity shift
Permeability and metabolic stability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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